molecular formula C3H5N3 B154310 1-methyl-1H-1,2,3-triazole CAS No. 16681-65-5

1-methyl-1H-1,2,3-triazole

Cat. No.: B154310
CAS No.: 16681-65-5
M. Wt: 83.09 g/mol
InChI Key: JWAWEQBUZOGIBZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound. It is a derivative of 1,2,3-triazole, which is a five-membered ring structure consisting of three nitrogen atoms and two carbon atoms. This compound is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability. These properties make it a valuable scaffold in various fields, including pharmaceuticals, organic synthesis, and materials science .

Mechanism of Action

Target of Action

1-Methyl-1H-1,2,3-triazole is a derivative of the triazole family, a group of nitrogen-containing heterocyclic compounds . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . For instance, some triazole analogs have been found to inhibit the Carbonic Anhydrase-II enzyme . .

Mode of Action

Triazoles in general are known to interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . These interactions can lead to changes in the activity of the target enzymes or receptors, thereby exerting their biological effects .

Biochemical Pathways

Triazoles are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Triazoles are generally known for their high chemical stability, which makes them resistant to acidic or basic hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This stability could potentially influence the ADME properties of this compound.

Result of Action

Triazoles and their derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Action Environment

The chemical stability of triazoles suggests that they may be resistant to various environmental conditions .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-1,2,3-triazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving binding interactions and changes in enzyme activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

1-Methyl-1H-1,2,3-triazole can be synthesized through several methods. One common approach is the [3+2] cycloaddition reaction between alkynes and azides, often referred to as “click chemistry.” This method is highly efficient and produces the triazole ring in high yields under mild conditions .

Another method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in both laboratory and industrial settings. The reaction typically requires a copper(I) catalyst, a base, and a solvent such as water or an organic solvent .

Industrial production methods often involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

1-Methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.

Properties

IUPAC Name

1-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAWEQBUZOGIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937250
Record name 1-Methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-65-5
Record name 1-Methyl-1,2,3-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methyl-1H-1,2,3-triazole was prepared according to the literature reference WO2008/98104. To a 2 L flask containing 1-methyl-1H-1,2,3-triazole (9 g, 108.3 mmol) was added THF (1500 mL) and the solution was cooled to −40° C. To this colorless homogeneous solution was added n-butyllithium (2.5 M in hexanes, 45 mL, 112.5 mmol) dropwise which immediately afforded a dark brown viscous mixture. The mixture was kept between −10 to −20° C. for 60 minutes, then a THF solution of 2,4-dimethylthiazole-5-carbaldehyde (17.2 g, 121.8 mmol in 200 mL THF) was introduced via cannula. Once the aldehyde was added the reaction was allowed to warm to room temperature. After 3 hours, the reaction was quenched by pouring into a saturated solution of aqueous NH4Cl. The aqueous portion was extracted with EtOAc in portions, 7×400 mL. The combined organics were washed with brine, dried over MgSO4, filtered and concentrated to give a brown oil. Chromatography on silica gel (10% acetone-DCM increasing to 50% acetone and increasing to 10% MeOH-DCM) provided the title compound as an amber solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 1-methyl-1H-1,2,3-triazole?

A1: this compound (C5H7N3O2) exhibits a near-planar conformation with a maximum deviation of 0.043 (3) Å from planarity, excluding the methyl hydrogen atoms. [] This planar structure influences its intermolecular interactions and packing in the solid state.

Q2: How does the crystal structure of this compound influence its intermolecular interactions?

A2: In the crystal structure of this compound, intermolecular C—H⋯O hydrogen bonds connect molecules into layers parallel to the bc plane. [] Additionally, π–π stacking interactions with centroid–centroid distances of 3.685 (2) and 3.697 (2) Å occur between the parallel triazole rings. [] These interactions contribute to the stability and packing arrangement of the molecules within the crystal lattice.

Q3: Can this compound be used as a building block for synthesizing other compounds?

A3: Yes, this compound serves as a key intermediate in the synthesis of various compounds. For example, it can be used to synthesize 7-methyl-8-azapurine, a compound with potential biological activity. [] The synthesis involves converting this compound-4-carboxamide to 6-hydroxy-7-methyl-8-azapurine by heating it with formamide. [] Further modifications at the 6-position of the 8-azapurine scaffold can then be achieved.

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